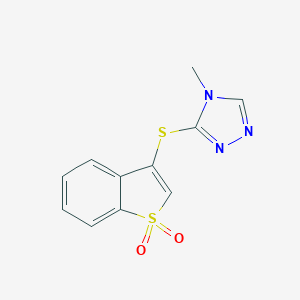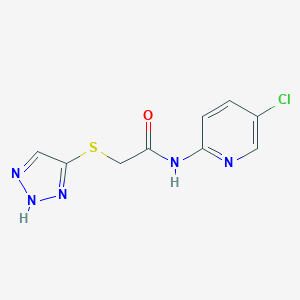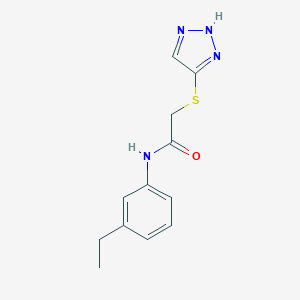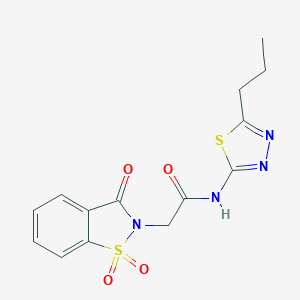![molecular formula C17H14N2OS B249493 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B249493.png)
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone, also known as PISE, is a compound that has received significant attention in scientific research due to its potential applications in various fields. PISE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it an interesting molecule for chemical synthesis and biological studies.
Mecanismo De Acción
The mechanism of action of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is not fully understood, but it is believed to interact with specific targets in cells, such as enzymes and receptors. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has also been shown to bind to specific receptors, such as the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been shown to have various biochemical and physiological effects, depending on the target it interacts with. Inhibition of acetylcholinesterase by 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Binding of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone to adenosine A1 receptor can lead to the activation of various signaling pathways, which can affect various physiological processes, such as blood pressure regulation and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is that it is relatively easy to synthesize, making it accessible for researchers to obtain this compound for further studies. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has also been shown to have high potency and selectivity towards certain targets, making it a useful tool for studying specific biological processes. However, one limitation of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone. One direction is to further investigate its mechanism of action and identify new targets that it interacts with. This can lead to the development of new drugs or tools for studying specific biological processes. Another direction is to explore the potential applications of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone in materials science, such as the development of new sensors or electronic devices. Overall, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is a compound that has significant potential for scientific research, and further studies are needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone involves the reaction of 2-((phenylsulfanyl)methyl)phenylboronic acid with 5-bromo-1H-imidazole-2-thiol in the presence of a palladium catalyst. The reaction occurs through a Suzuki coupling reaction, which is a widely used method for the synthesis of biaryl compounds. The resulting product is then purified by column chromatography to obtain pure 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone. The synthesis of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is a relatively straightforward process, making it accessible for researchers to obtain this compound for further studies.
Aplicaciones Científicas De Investigación
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been used as a tool to study the function of enzymes and receptors. In materials science, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been explored for its potential application in the development of new materials, such as conducting polymers.
Propiedades
Nombre del producto |
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
|---|---|
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H14N2OS/c20-16(14-9-5-2-6-10-14)12-21-17-18-11-15(19-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19) |
Clave InChI |
QAGQYGBUCXZTJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)


![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)

![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)